Technical Whitepaper: 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde
Technical Whitepaper: 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde
The following technical guide is structured to serve as a primary reference for the synthesis, characterization, and application of 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde .
A Critical Intermediate for Polysubstituted Heterocyclic Scaffolds[1]
Part 1: Executive Summary & Chemical Identity
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde is a highly specialized trisubstituted benzene derivative.[1] Its value in drug discovery lies in its "orthogonal reactivity"—it possesses three distinct chemical handles (aldehyde, aryl bromide, and aryl fluoride) that allow for sequential, regioselective functionalization.[1] It is frequently employed in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and MDM2 antagonists where the precise spatial arrangement of halogen and ether motifs is critical for protein binding pockets.[1]
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data | Notes |
| IUPAC Name | 3-(Benzyloxy)-6-bromo-2-fluorobenzaldehyde | |
| CAS Number | 1807252-09-0 (Analogous/Generic)* | Note: Specific CAS assignment varies by vendor for custom synthesis.[1] Often cataloged via precursor CAS 1094474-06-6.[1] |
| Molecular Formula | C₁₄H₁₀BrFO₂ | |
| Molecular Weight | 309.13 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 88–92 °C (Predicted) | Dependent on solvent of recrystallization |
| Solubility | DCM, THF, DMSO | Poor solubility in water/hexanes |
> Expert Note: The specific substitution pattern (2-Fluoro, 3-Benzyloxy, 6-Bromo) is chemically distinct from its isomer, 2-Bromo-3-fluoro-6-benzyloxybenzaldehyde.[1] Verification of Regiochemistry via NOE (Nuclear Overhauser Effect) NMR is mandatory during synthesis to ensure the bromine is para to the benzyloxy group.[1]
Part 2: Synthetic Architecture & Methodology
The synthesis of this compound is non-trivial due to the directing effects of the fluorine and alkoxy groups.[1] The most robust route avoids direct bromination of the fully assembled aldehyde, which often leads to inseparable regioisomers.[1] Instead, a stepwise approach starting from 2-fluoro-3-hydroxybenzaldehyde is recommended.[1]
2.1 Retrosynthetic Analysis
The strategy relies on the strong para-directing effect of the hydroxyl/alkoxy group to install the bromine atom at position 6, followed by protection of the phenol.[1]
Figure 1: Retrosynthetic disconnection showing the installation of the bromine handle prior to benzylation to leverage the directing effect of the free phenol.
2.2 Detailed Experimental Protocol
Step 1: Regioselective Bromination Rationale: The hydroxyl group at C3 is a strong activating group and ortho/para director.[1] Position 2 is blocked by Fluorine.[1] Position 4 is ortho to OH but meta to the deactivating aldehyde.[1] Position 6 is para to OH and ortho to the aldehyde.[1] Experimental evidence suggests that under controlled conditions, bromination favors the C6 position (para to OH) due to the electronic reinforcement of the fluorine atom's inductive effect.[1]
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Charge: Dissolve 2-fluoro-3-hydroxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (10 volumes).
-
Add Buffer: Add Sodium Acetate (1.5 eq) to buffer the HBr byproduct, preventing acid-catalyzed decomposition.[1]
-
Bromination: Add Bromine (Br₂) (1.05 eq) dropwise at 15–20°C.
-
Critical Control Point: Do not exceed 25°C. Higher temperatures promote poly-bromination.[1]
-
-
Quench: Pour reaction mixture into ice water containing 5% Sodium Thiosulfate (to neutralize excess Br₂).
-
Isolate: Filter the precipitate. Recrystallize from Ethanol/Water to obtain 6-bromo-2-fluoro-3-hydroxybenzaldehyde .[1]
Step 2: O-Alkylation (Benzylation) Rationale: The phenolic proton is acidic (pKa ~8-9 due to the electron-withdrawing aldehyde and fluorine).[1] Weak bases are sufficient.[1]
-
Solvation: Dissolve the Step 1 intermediate (1.0 eq) in DMF (Dimethylformamide) or Acetone.
-
Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.[1]
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with Brine.[1][12]
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Part 3: Reactivity & Applications (The "Why")
This scaffold is a "Swiss Army Knife" for medicinal chemistry.[1] Each substituent serves a distinct purpose in SAR (Structure-Activity Relationship) exploration.
3.1 Orthogonal Functionalization Map
The compound allows for three distinct chemical operations without protecting group interference:
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Aldehyde (C1): Ready for reductive amination or Wittig olefination to build linkers.[1]
-
Bromide (C6): Excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] The position ortho to the aldehyde allows for cyclization into bicyclic systems (e.g., quinolines or indazoles).[1]
-
Fluorine (C2): While stable, the fluorine is activated by the ortho-aldehyde.[1] Under harsh conditions, it can undergo SNAr displacement with strong nucleophiles (amines/thiols), providing a route to 2-amino-benzaldehydes.[1]
Figure 2: Divergent synthesis pathways utilizing the three orthogonal functional handles.[1]
Part 4: Safety & Handling
-
Hazards: As an aryl bromide and aldehyde, treat as a potential skin sensitizer and irritant.[1]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (which may deprotonate the benzylic position or attack the aldehyde).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.[1]
Part 5: References
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Regioselective Bromination of Phenols:
-
Synthesis of Fluorinated Benzaldehydes:
-
Application in Kinase Inhibitors (p38 MAP):
-
Laufer, S. A., et al. (2008).[1] "Synthesis and Biological Evaluation of Novel p38 MAP Kinase Inhibitors". Journal of Medicinal Chemistry.
-
-
Precursor Availability (2-Fluoro-3-hydroxybenzaldehyde):
-
Sigma-Aldrich / Merck Millipore Catalog Data.
-
Sources
- 1. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. 3-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 11. 2-溴-6-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
